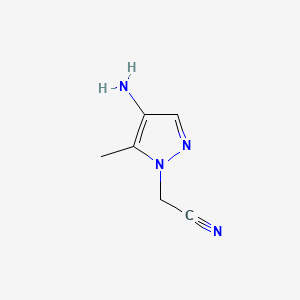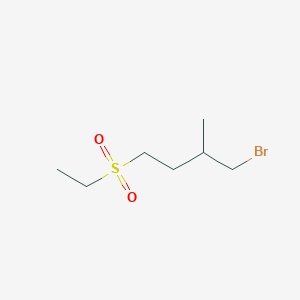
1-Bromo-4-(ethylsulfonyl)-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(ethylsulfonyl)-2-methylbutane is an organic compound with the molecular formula C7H15BrO2S. It is a brominated alkyl sulfone, which is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a methyl group attached to a butane backbone. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfonyl)-2-methylbutane can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)-2-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(ethylsulfonyl)-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the ethylsulfonyl group.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Sulfone derivatives are formed.
Applications De Recherche Scientifique
1-Bromo-4-(ethylsulfonyl)-2-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the preparation of specialty polymers and materials with unique properties.
Chemical Biology: The compound is employed in the study of biological systems and the development of biochemical probes.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2-methylbutane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The ethylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar in structure but with a benzene ring instead of a butane backbone.
1-Bromo-4-(ethylsulfonyl)benzene: Similar but with a benzene ring and an ethylsulfonyl group.
1-Bromo-4-(methylsulfonyl)-2-methoxybenzene: Similar but with a methoxy group attached to the benzene ring.
Uniqueness
1-Bromo-4-(ethylsulfonyl)-2-methylbutane is unique due to its specific combination of functional groups and its butane backbone, which imparts distinct chemical reactivity and physical properties compared to its aromatic counterparts.
Propriétés
Formule moléculaire |
C7H15BrO2S |
|---|---|
Poids moléculaire |
243.16 g/mol |
Nom IUPAC |
1-bromo-4-ethylsulfonyl-2-methylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-3-11(9,10)5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
KUDCFLUUVRLRAF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


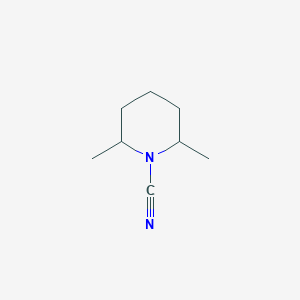


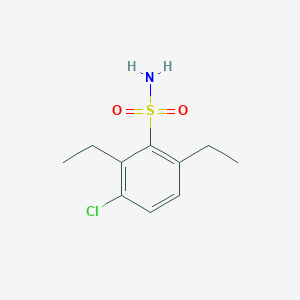
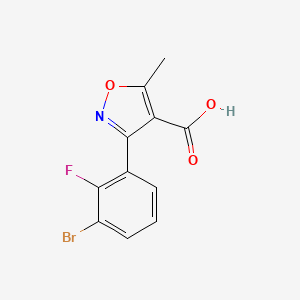


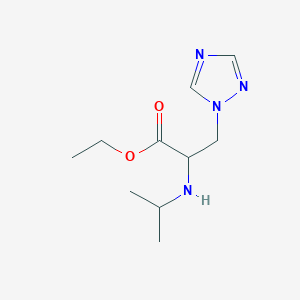

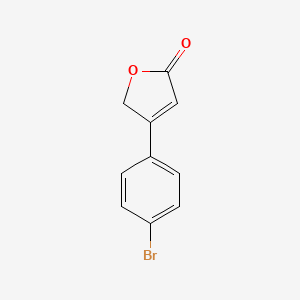

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)

